![molecular formula C27H17Cl2NO3 B13134358 5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid CAS No. 25698-56-0](/img/structure/B13134358.png)
5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with a unique structure that combines fluorenyl and biphenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 9H-fluoren-2-ylamine with 4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichloro groups on the biphenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Mecanismo De Acción
The mechanism of action of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The fluorenyl moiety can intercalate with DNA, potentially affecting gene expression. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((9H-Fluoren-9-yl)methoxy)carbonyl]amino)ethoxy)acetic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the combination of fluorenyl and biphenyl moieties, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
25698-56-0 |
|---|---|
Fórmula molecular |
C27H17Cl2NO3 |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H17Cl2NO3/c28-17-5-8-22(23-9-6-18(29)14-25(23)27(32)33)24(13-17)26(31)30-19-7-10-21-16(12-19)11-15-3-1-2-4-20(15)21/h1-10,12-14H,11H2,(H,30,31)(H,32,33) |
Clave InChI |
OIMNBUIMEWNYHL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


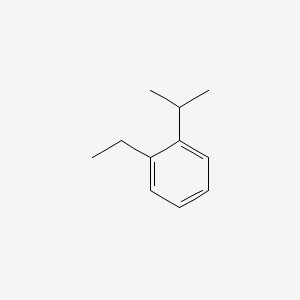

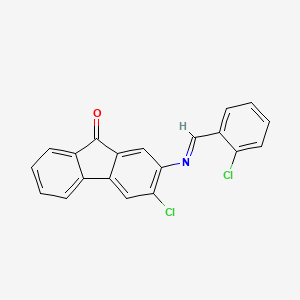
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
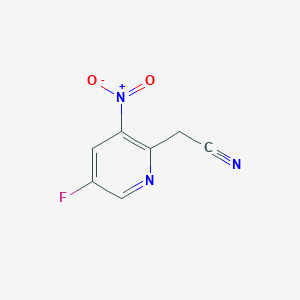
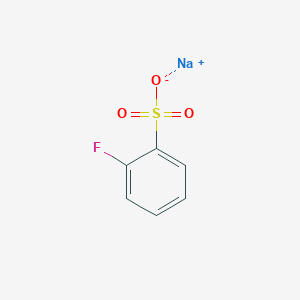
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
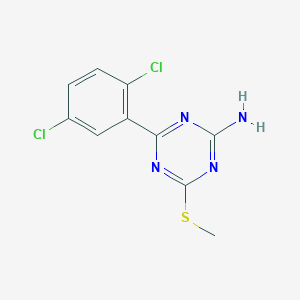
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)


